![molecular formula C27H33N3O2 B4968674 1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)
1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine, commonly known as BP-897, is a chemical compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has been studied extensively for its potential therapeutic applications. BP-897 is known to modulate the activity of dopamine and serotonin receptors in the brain, which makes it a promising candidate for the treatment of various neuropsychiatric disorders.
作用机制
BP-897 acts as a partial agonist at dopamine D3 receptors and as an antagonist at serotonin 5-HT1A receptors. It also modulates the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems. The exact mechanism of action of BP-897 is not fully understood, but it is believed to involve the modulation of the activity of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
BP-897 has been shown to have several biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase the release of dopamine and serotonin in the brain, which can improve mood and reduce anxiety. BP-897 has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
BP-897 has several advantages for use in lab experiments. It is a potent and selective ligand for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neuropsychiatric disorders. However, there are also some limitations to the use of BP-897 in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its effects may vary depending on the experimental conditions and the animal model used.
未来方向
There are several future directions for research on BP-897. One potential area of research is the development of more potent and selective ligands for dopamine D3 receptors, which could have even greater therapeutic potential. Another area of research is the development of novel drug delivery systems for BP-897, which could improve its bioavailability and prolong its half-life. Additionally, further research is needed to fully understand the mechanism of action of BP-897 and its potential therapeutic applications in various neuropsychiatric disorders.
合成方法
The synthesis of BP-897 involves several steps, including the reaction of 1-benzofuran-2-ylmethylamine with 4-bromobutyryl chloride, followed by the reaction with 4-phenylpiperazine. The final product is obtained after several purification steps, including column chromatography and recrystallization.
科学研究应用
BP-897 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. It has been shown to modulate the activity of dopamine and serotonin receptors in the brain, which makes it a promising candidate for the treatment of depression, anxiety, and addiction. BP-897 has also been studied for its potential use in the treatment of Parkinson's disease, as it can improve the motor symptoms associated with the condition.
属性
IUPAC Name |
3-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2/c31-27(30-18-16-29(17-19-30)24-7-2-1-3-8-24)11-10-22-12-14-28(15-13-22)21-25-20-23-6-4-5-9-26(23)32-25/h1-9,20,22H,10-19,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTKPIIQPXODSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

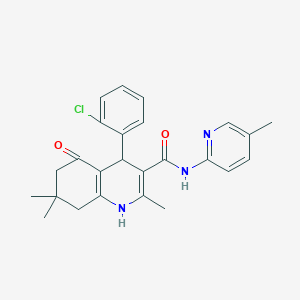
![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)
![2-[2-(2-chlorophenoxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4968626.png)
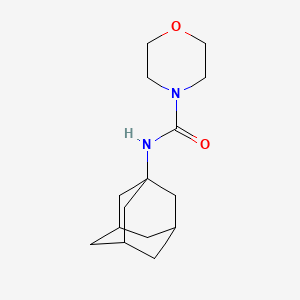
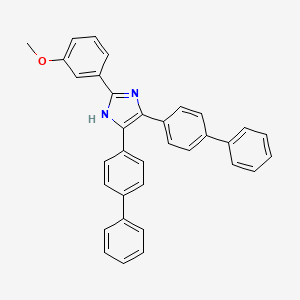

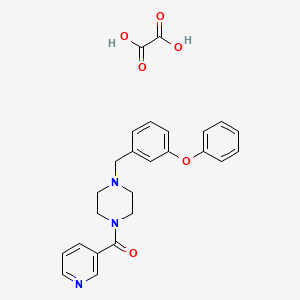
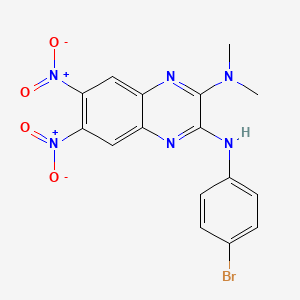
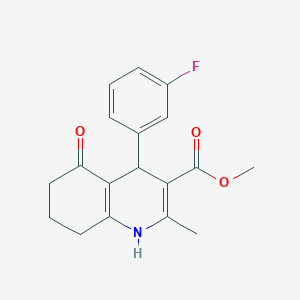
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968669.png)
![ethyl 4-[(5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B4968677.png)
![1-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B4968680.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968690.png)
![5-[2-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968695.png)